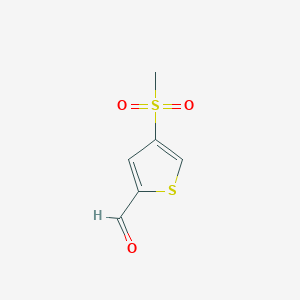

4-Methylsulfonylthiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

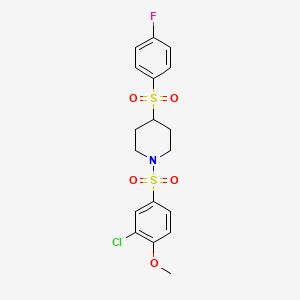

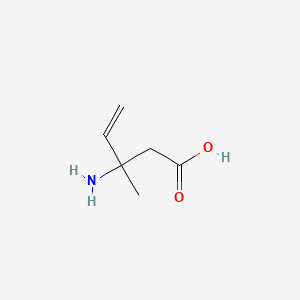

The compound 4-Methylsulfonylthiophene-2-carbaldehyde is a sulfur-containing heterocyclic aldehyde that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and materials science. The molecule consists of a thiophene ring, a common motif in organic electronics, substituted with a methylsulfonyl group and an aldehyde functional group, which are versatile handles for further chemical transformations.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles has been reported in the literature. For instance, the synthesis of 4-arylsulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-arylsulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis and decarboxylation to yield 4-arylsulfonyl-3-carboxamidothiophenes . Additionally, the synthesis of 4H-thieno[3,2-c]chromenes is achieved through the intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes, which are obtained from the iodination of 4-chloromethylthiophene-2-carbaldehyde . These methods highlight the reactivity of thiophene carbaldehydes and their utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of certain quinolone-3-carbaldehyde derivatives, which share a similar aldehyde functionality, has been determined by single crystal X-ray diffraction studies . These structures exhibit various intermolecular interactions, such as C-H…O and π-aryl…π-aryl, which contribute to their supramolecular architecture. Although not directly related to 4-Methylsulfonylthiophene-2-carbaldehyde, these studies provide insight into the potential structural features and interactions that could be present in the molecule of interest.

Chemical Reactions Analysis

The chemical reactivity of thiophene carbaldehydes is demonstrated through various reactions. For instance, the iodination and subsequent intramolecular arylation of 4-chloromethylthiophene-2-carbaldehyde to form 4H-thieno[3,2-c]chromenes showcases the ability of the aldehyde group to participate in cyclization reactions. Additionally, the synthesis of 4-arylsulfonylthiophene-2-carboxylates indicates that the sulfonyl group can withstand nucleophilic addition reactions, which is relevant for the modification of the methylsulfonyl group in 4-Methylsulfonylthiophene-2-carbaldehyde.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Methylsulfonylthiophene-2-carbaldehyde are not directly reported, the properties of similar compounds can provide some insights. The presence of the aldehyde group is likely to influence the molecule's boiling point, solubility, and reactivity. The methylsulfonyl group may increase the compound's polarity and potentially affect its electronic properties, which could be of interest in the development of electronic materials. The thiophene ring itself is known for its aromatic stability and electronic conjugation, which are important for applications in organic electronics .

Scientific Research Applications

Bioactive Marker Studies

4-Hydroxynonenal (HNE) research, focusing on its biological activities and identification methods, highlights the evolution of a compound initially recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a signaling molecule. This transition underscores the potential of compounds like 4-Methylsulfonylthiophene-2-carbaldehyde to serve as bioactive markers in detecting and understanding oxidative stress and its implications on diseases such as Alzheimer's (Žarković, 2003).

Flavor Compounds in Foods

Research on branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, as important flavor compounds in food, underscores the significance of understanding the production and degradation pathways of aldehydes derived from amino acids. This area of study points to a potential application of 4-Methylsulfonylthiophene-2-carbaldehyde in food science, particularly in flavor enhancement and stability (Smit, Engels, & Smit, 2009).

Pharmacokinetics and Pharmacodynamics

A review on the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites provides an example of how a compound's metabolic breakdown and interaction with human enzymes can be studied. Such research methodologies could be applicable in studying 4-Methylsulfonylthiophene-2-carbaldehyde to understand its metabolic fate and potential pharmacological effects (Johansson, 1992).

Environmental and Health Impacts

The study on formaldehyde production, consumption, exposure levels, and health effects in China provides a framework for evaluating the environmental and health impacts of chemical compounds. This approach could be relevant for assessing the safety and environmental implications of 4-Methylsulfonylthiophene-2-carbaldehyde, especially considering its potential applications and production processes (Tang et al., 2009).

properties

IUPAC Name |

4-methylsulfonylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBWQHARDBXULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonylthiophene-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2533222.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)

![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)

![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)